molecular formula C11H7Br2F2N3O B10893890 4-bromo-N-(2-bromo-4,6-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2-bromo-4,6-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10893890
M. Wt: 395.00 g/mol
InChI Key: RJNUGXLEKAFRKK-UHFFFAOYSA-N
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Description

4-BROMO-N~5~-(2-BROMO-4,6-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~5~-(2-BROMO-4,6-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of bromine and fluorine substituents through electrophilic aromatic substitution reactions. The final step often involves the coupling of the pyrazole derivative with a carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~5~-(2-BROMO-4,6-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the replacement of bromine or fluorine atoms with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

4-BROMO-N~5~-(2-BROMO-4,6-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-N~5~-(2-BROMO-4,6-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the additional bromine and fluorine substituents.

    N~5~-(2-BROMO-4,6-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but without the 4-bromo substituent.

Uniqueness

4-BROMO-N~5~-(2-BROMO-4,6-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H7Br2F2N3O

Molecular Weight

395.00 g/mol

IUPAC Name

4-bromo-N-(2-bromo-4,6-difluorophenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H7Br2F2N3O/c1-18-10(7(13)4-16-18)11(19)17-9-6(12)2-5(14)3-8(9)15/h2-4H,1H3,(H,17,19)

InChI Key

RJNUGXLEKAFRKK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2Br)F)F

Origin of Product

United States

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